molecular formula C14H14N6O4 B145103 4-(4-Azido-2-nitrophenyl)pyridoxamine CAS No. 131333-59-0

4-(4-Azido-2-nitrophenyl)pyridoxamine

Cat. No. B145103
M. Wt: 330.3 g/mol
InChI Key: GKXIMGBNCUWZGN-UHFFFAOYSA-N
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Description

4-(4-Azido-2-nitrophenyl)pyridoxamine, commonly referred to as ANP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ANP is a derivative of pyridoxamine, a vitamin B6 analog, and has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical and biochemical applications.

Mechanism Of Action

ANP exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ANP has been found to be particularly effective in protecting against oxidative stress-induced damage in neuronal cells.

Biochemical And Physiological Effects

ANP has been found to exhibit a range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the protection of mitochondrial function, and the modulation of gene expression. ANP has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

ANP has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, ANP's relatively low potency and limited availability may pose challenges for some experiments.

Future Directions

There are several potential future directions for research involving ANP. These include the development of more potent analogs of ANP, the investigation of its potential applications in cancer treatment, and the exploration of its mechanisms of action in more detail. Additionally, the use of ANP as a tool for studying oxidative stress-related diseases and the development of new therapeutic strategies based on ANP are also promising areas for future research.
Conclusion
In conclusion, ANP is a promising compound with a range of potential applications in biomedical and biochemical research. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various oxidative stress-related diseases. Further research is needed to fully understand ANP's mechanisms of action and explore its potential applications in more detail.

Synthesis Methods

The synthesis of ANP involves the reaction of 4-aminopyridoxamine with 4-nitro-1,2,3-triazole, followed by the reduction of the nitro group using sodium dithionite. The resulting compound is then subjected to azide-alkyne cycloaddition to yield the final product, ANP.

Scientific Research Applications

ANP has been the subject of numerous scientific studies due to its potential applications in various fields. In biomedical research, ANP has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

CAS RN

131333-59-0

Product Name

4-(4-Azido-2-nitrophenyl)pyridoxamine

Molecular Formula

C14H14N6O4

Molecular Weight

330.3 g/mol

IUPAC Name

4-[amino-(4-azido-2-nitrophenyl)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C14H14N6O4/c1-7-14(22)12(8(6-21)5-17-7)13(15)10-3-2-9(18-19-16)4-11(10)20(23)24/h2-5,13,21-22H,6,15H2,1H3

InChI Key

GKXIMGBNCUWZGN-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO

Canonical SMILES

CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO

synonyms

4-(4-azido-2-nitrophenyl)pyridoxamine
N3NpPxn

Origin of Product

United States

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